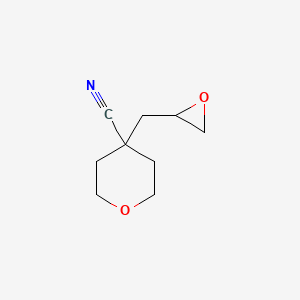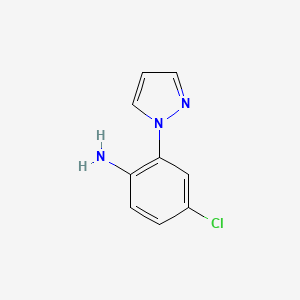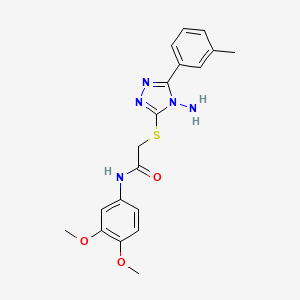![molecular formula C8H12O3S B2790063 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide CAS No. 67194-71-2](/img/structure/B2790063.png)
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a chemical compound with the linear formula C8H14O2S . It has a molecular weight of 174.264 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The InChI code for this compound is 1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 210-211°C . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 9-Thiabicyclo[3.3.1]nonane-2,6-dione is used as an intermediate in the synthesis of other chemical compounds. It is produced through reactions involving sulfur dichloride, cyclooctadiene, and subsequent oxidation and halogen replacement processes. This compound has applications in stereoselective and enantioselective reactions (Bishop, 2003).
Photoreactivity Studies
- A study exploring the photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one 9 under various conditions revealed significant chemoselectivity in its reactions. The study contributes to understanding the behavior of this compound under photochemical conditions, which is valuable for designing photochemical syntheses (Muraoka et al., 1996).
Catalysis and Nanoparticle Synthesis
- The compound 9-Borabicyclo [3.3.1] nonane (9-BBN) has been employed as a reducing agent in the synthesis of gold nanoparticles. This highlights its potential in the field of nanotechnology, particularly for producing nanoparticles with controlled sizes (Sardar & Shumaker-Parry, 2009).
Molecular Structure Analysis
- Research on 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide provided insights into its molecular structure, which is critical for understanding its chemical behavior and potential applications in synthesis and drug design (Vlasova et al., 2013).
Biomass-Derived Product Synthesis
- The compound 9-thiabicyclo[3,3,1]nonane-2,6–dione was synthesized using an environmentally friendly hydrogenation process. This highlights its role in green chemistry and its potential use in converting biomass to valuable chemical products (Bogel-Łukasik et al., 2018).
Conformational Studies
- Investigations into the conformation of related compounds, such as 3-azabicyclo[3.3.1]nonane derivatives , contribute to a better understanding of the structural properties of similar bicyclic compounds. This knowledge is essential for the development of new materials and drugs (Jeyaraman et al., 1982).
Safety and Hazards
The safety information for 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHPFYCBVAWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)


![2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2789989.png)
![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)

![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)



![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)